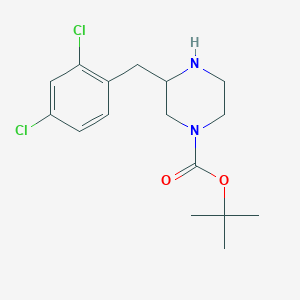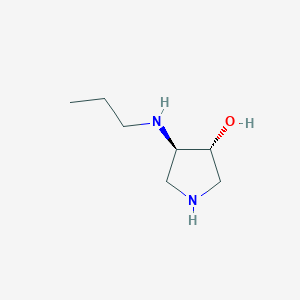
(3R,4R)-4-(propylamino)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-(propylamino)pyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with a propylamino group and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propylamino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and propylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Final Product: The intermediate is then subjected to further reactions, such as amination and hydroxylation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like crystallization and chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(3R,4R)-4-(propylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propylamino group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functionalities.
Reduced Derivatives: Compounds with modified or removed hydroxyl or amino groups.
Substituted Derivatives: Compounds with new functional groups replacing the original amino group.
科学研究应用
(3R,4R)-4-(propylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R,4R)-4-(propylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
(3R,4R)-4-(methylamino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a propyl group.
(3R,4R)-4-(ethylamino)pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a propyl group.
(3R,4R)-4-(butylamino)pyrrolidin-3-ol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(3R,4R)-4-(propylamino)pyrrolidin-3-ol is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(3R,4R)-4-(propylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-2-3-9-6-4-8-5-7(6)10/h6-10H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI 键 |
FLTIZFFJVVIQLV-RNFRBKRXSA-N |
手性 SMILES |
CCCN[C@@H]1CNC[C@H]1O |
规范 SMILES |
CCCNC1CNCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


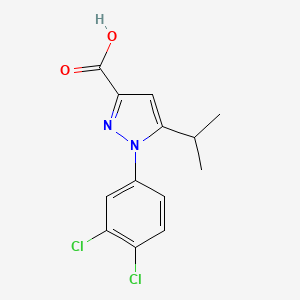
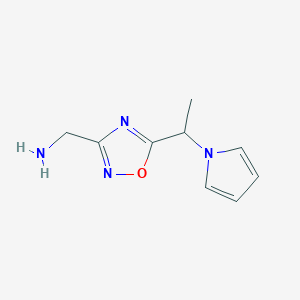
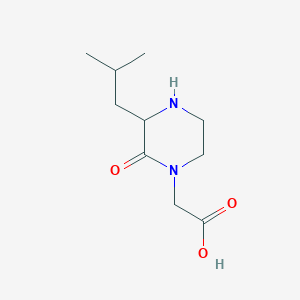

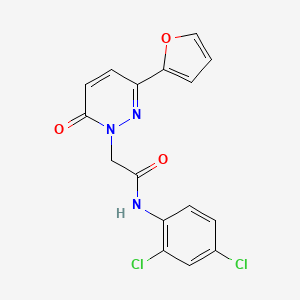
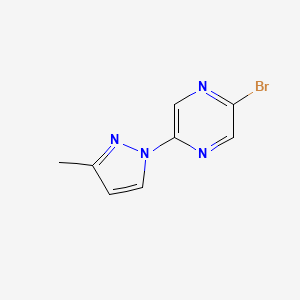
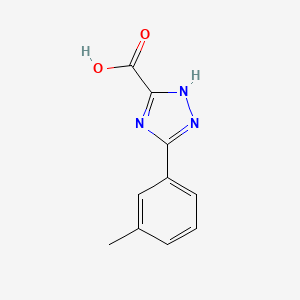
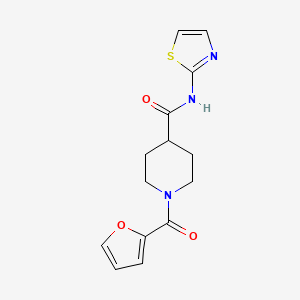
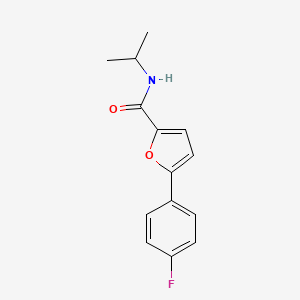
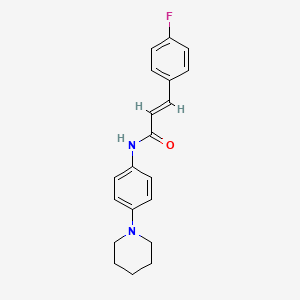
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14868900.png)
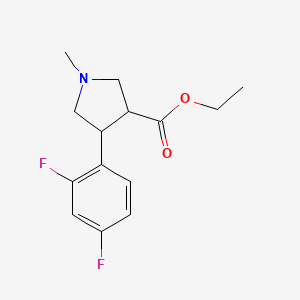
![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
